N-(propan-2-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propanamide
Description
N-(propan-2-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propanamide is a synthetic organic compound characterized by its complex structure, which includes a trifluoromethyl group, a piperazine ring, and a propanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C18H26F3N3O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-propan-2-yl-2-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C18H26F3N3O/c1-13(2)22-17(25)14(3)24-10-8-23(9-11-24)12-15-4-6-16(7-5-15)18(19,20)21/h4-7,13-14H,8-12H2,1-3H3,(H,22,25) |
InChI Key |
UKCIUULDKZYUFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(C)N1CCN(CC1)CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propanamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethyl halides.
Coupling with the Propanamide Moiety: The final step involves coupling the piperazine intermediate with the propanamide moiety under appropriate conditions, such as using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(propan-2-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(propan-2-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)acetamide: Similar structure but with an acetamide moiety instead of propanamide.
N-(propan-2-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)butanamide: Similar structure but with a butanamide moiety instead of propanamide.
Uniqueness
N-(propan-2-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
